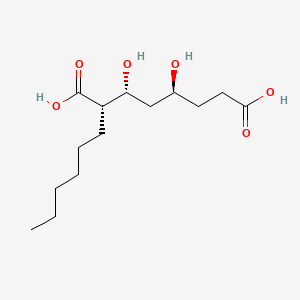
RU-505
Vue d'ensemble
Description
RU-505 est un composé synthétique connu pour son rôle d’inhibiteur d’interaction entre l’amyloïde bêta et le fibrinogène. Ce composé s’est avéré prometteur pour la récupération de la thrombose altérée et du déclin cognitif dans les modèles de la maladie d’Alzheimer . This compound est hautement perméable à la barrière hémato-encéphalique et a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans les maladies neurodégénératives .
Applications De Recherche Scientifique
RU-505 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the interactions between amyloid-beta and fibrinogen.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: This compound has shown potential as a therapeutic agent for Alzheimer’s disease by reducing cerebral amyloid angiopathy and improving cognitive function in animal models
Analyse Biochimique
Biochemical Properties
RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .
Transport and Distribution
This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .
Méthodes De Préparation
RU-505 est synthétisé par une série de réactions chimiques impliquant la formation d’un noyau de pyrazolo[1,5-a]pyrimidine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau de pyrazolo[1,5-a]pyrimidine : Elle est réalisée en faisant réagir des matières premières appropriées dans des conditions contrôlées.
Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées.
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement produit dans des laboratoires de recherche pour des études scientifiques .
Analyse Des Réactions Chimiques
RU-505 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction pour donner des formes réduites.
Substitution : This compound peut participer à des réactions de substitution où un ou plusieurs substituants sont remplacés par d’autres groupes fonctionnels.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : this compound est utilisé comme composé modèle pour étudier les interactions entre l’amyloïde bêta et le fibrinogène.
Biologie : Le composé est utilisé dans des études biologiques pour étudier ses effets sur les processus cellulaires et les interactions.
Médecine : This compound s’est révélé prometteur comme agent thérapeutique pour la maladie d’Alzheimer en réduisant l’angiopathie cérébrale amyloïde et en améliorant la fonction cognitive chez les modèles animaux
Mécanisme D'action
RU-505 exerce ses effets en inhibant l’interaction entre l’amyloïde bêta et le fibrinogène. Cette inhibition empêche la formation de caillots sanguins anormaux dans le cerveau, qui sont associés à la maladie d’Alzheimer. This compound se lie à l’amyloïde bêta, l’empêchant d’interagir avec le fibrinogène et réduisant ainsi l’angiopathie cérébrale amyloïde et améliorant le flux sanguin . Le composé réduit également l’inflammation et la microgliose dans le cerveau, contribuant à ses effets neuroprotecteurs .
Comparaison Avec Des Composés Similaires
RU-505 est unique en sa capacité à inhiber spécifiquement l’interaction entre l’amyloïde bêta et le fibrinogène. Des composés similaires comprennent d’autres inhibiteurs de l’amyloïde bêta et des inhibiteurs de l’interaction du fibrinogène. this compound se distingue par sa haute perméabilité à la barrière hémato-encéphalique et son efficacité à réduire l’angiopathie cérébrale amyloïde .
Composés similaires
Inhibiteurs de l’amyloïde bêta : Composés qui inhibent l’agrégation des peptides amyloïdes bêta.
Inhibiteurs de l’interaction du fibrinogène : Composés qui empêchent l’interaction entre le fibrinogène et d’autres protéines
Le mécanisme d’action unique de this compound et sa capacité à améliorer la fonction cognitive dans les modèles de la maladie d’Alzheimer en font un candidat prometteur pour des recherches et un développement supplémentaires .
Propriétés
IUPAC Name |
N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHHCFJJZWFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


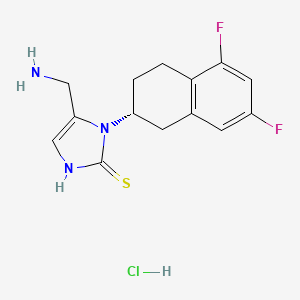
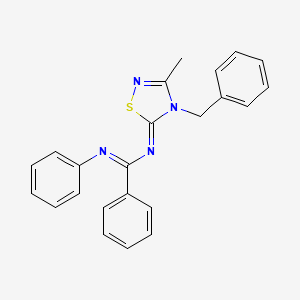

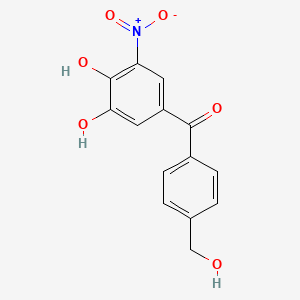
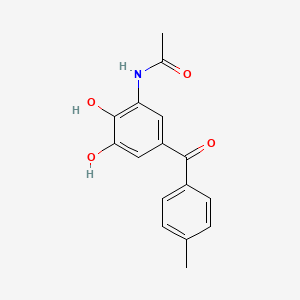
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
